nNOS Inhibition Potency: Nanomolar Activity Distinct from Weak eNOS Engagement
The compound inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM in a homogenate-based oxyhemoglobin assay . In contrast, its activity against human endothelial NOS (eNOS) is negligible, with an IC50 of 100,000 nM (100 µM) in a radiometric L-arginine conversion assay . This ~900-fold difference defines a selectivity window that is critical for research applications requiring nNOS-specific modulation without cardiovascular confounding from eNOS inhibition .
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 110 nM (rat nNOS) |
| Comparator Or Baseline | IC50 = 100,000 nM (human eNOS) |
| Quantified Difference | Approximately 900-fold lower potency against eNOS |
| Conditions | Rat nNOS: oxyhemoglobin assay (UV-vis, 10 min); Human eNOS: [3H]L-arginine conversion by scintillation counting |
Why This Matters
This selectivity profile makes the compound a valuable tool for studying nNOS-mediated pathophysiology in neurological disorders without perturbing eNOS-dependent vascular homeostasis.
- [1] BindingDB. (2012). BDBM50209245 (CHEMBL247378) Affinity Data: IC50 = 110 nM (rat nNOS). View Source
- [2] BindingDB. (n.d.). BDBM50418857 (CHEMBL1800349) Affinity Data: IC50 = 1.00E+5 nM (human eNOS). View Source
- [3] Silverman, R. B. (2015). Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Open New Prospects for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry. View Source
